molecular formula C13H14N2O B3054205 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one CAS No. 58897-60-2

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one

Cat. No.: B3054205
CAS No.: 58897-60-2
M. Wt: 214.26 g/mol
InChI Key: KDRHOGIZKXNGET-UHFFFAOYSA-N
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Description

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one is a derivative of pyridazinone, a heterocyclic compound containing nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found that certain derivatives of this compound have the capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been reported to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other properties . These effects are likely due to its influence on various cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For example, it has been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Chemical Reactions Analysis

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . The major products formed from these reactions are various substituted pyridazinone derivatives with diverse pharmacological activities .

Comparison with Similar Compounds

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one can be compared with other similar compounds, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

    Norflurazon: Another herbicide agent.

These compounds share the pyridazinone core structure but differ in their substituents and specific pharmacological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities .

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(16)15-14-12/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRHOGIZKXNGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408945
Record name 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58897-60-2
Record name 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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